5-Methyl-1,2-benzoxazole-7-carboxylic acid 5-Methyl-1,2-benzoxazole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17826225
InChI: InChI=1S/C9H7NO3/c1-5-2-6-4-10-13-8(6)7(3-5)9(11)12/h2-4H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

5-Methyl-1,2-benzoxazole-7-carboxylic acid

CAS No.:

Cat. No.: VC17826225

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1,2-benzoxazole-7-carboxylic acid -

Specification

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 5-methyl-1,2-benzoxazole-7-carboxylic acid
Standard InChI InChI=1S/C9H7NO3/c1-5-2-6-4-10-13-8(6)7(3-5)9(11)12/h2-4H,1H3,(H,11,12)
Standard InChI Key PDYYJRQCRWDCMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1)C(=O)O)ON=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Methyl-1,2-benzoxazole-7-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds, which feature a benzene ring fused to an oxazole moiety. The oxazole component consists of a five-membered ring containing one oxygen and one nitrogen atom. Key structural features include:

  • Methyl group at position 5 of the benzoxazole system

  • Carboxylic acid functional group at position 7

  • Planar aromatic system enabling π-π stacking interactions

The compound’s molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number1895186-96-5
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
Hydrogen Bond Donors1 (carboxylic acid)
Hydrogen Bond Acceptors4

Spectral Characterization (Theoretical Analysis)

While experimental spectral data remains unpublished for this specific compound, predictions can be made based on analogous benzoxazole derivatives:

  • Infrared Spectroscopy (IR):

    • Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹

    • C=O stretch (carboxylic acid): 1680-1720 cm⁻¹

    • Aromatic C=C stretches: 1450-1600 cm⁻¹

    • C-O-C asymmetric stretch (oxazole): 1250-1300 cm⁻¹

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR:

      • Carboxylic acid proton: δ 12.5-13.5 ppm (broad singlet)

      • Aromatic protons: δ 7.0-8.5 ppm (complex splitting pattern)

      • Methyl group: δ 2.3-2.7 ppm (singlet)

    • ¹³C NMR:

      • Carboxylic acid carbon: δ 165-175 ppm

      • Oxazole carbons: δ 140-160 ppm

      • Methyl carbon: δ 20-25 ppm

  • Mass Spectrometry:

    • Molecular ion peak at m/z 177.16

    • Characteristic fragmentation patterns including loss of CO₂ (44 Da) from the carboxylic acid group

Synthetic Considerations and Methodologies

Cyclocondensation Approach

A potential route involves cyclization of a suitably substituted ortho-aminophenol precursor:

  • Starting Material: 3-Amino-4-methylsalicylic acid

  • Cyclization Agent: Trimethyl orthoformate or phosphorus oxychloride

  • Mechanism:

    • Activation of carboxylic acid to acyl chloride

    • Intramolecular nucleophilic attack by amine group

    • Dehydration to form oxazole ring

Hypothetical Reaction Scheme:

3-Amino-4-methylsalicylic acid(POCl3)Acid Chloride Formation5-Methyl-1,2-benzoxazole-7-carbonyl chlorideHydrolysisH2O5-Methyl-1,2-benzoxazole-7-carboxylic acid\text{3-Amino-4-methylsalicylic acid} \xrightarrow[\text{(POCl}_3\text{)}]{\text{Acid Chloride Formation}} \text{5-Methyl-1,2-benzoxazole-7-carbonyl chloride} \xrightarrow[\text{Hydrolysis}]{\text{H}_2\text{O}} \text{5-Methyl-1,2-benzoxazole-7-carboxylic acid}

Post-Functionalization Strategy

Alternative methods could involve:

  • Electrophilic Substitution: Methylation of a pre-formed benzoxazolecarboxylic acid

  • Cross-Coupling Reactions: Palladium-catalyzed introduction of methyl group

Challenges in Synthesis

Key synthetic hurdles likely include:

  • Regioselectivity Control: Ensuring proper orientation of substituents during cyclization

  • Acid Sensitivity: Potential decomposition of oxazole ring under strong acidic conditions

  • Purification Difficulties: Separation from positional isomers and byproducts

Physicochemical Properties and Reactivity

Solubility Profile

Predicted solubility characteristics based on functional groups:

  • Polar Solvents: Soluble in DMSO, DMF, and aqueous alkaline solutions (via carboxylate formation)

  • Non-Polar Solvents: Limited solubility in hexane or diethyl ether

  • pH-Dependent Behavior:

    • Protonated form (pH < pKa): Low aqueous solubility

    • Deprotonated carboxylate (pH > pKa): Increased water solubility

Acid-Base Properties

The carboxylic acid group confers acidic character:

  • Estimated pKa: ~4.2-4.5 (comparable to benzoic acid derivatives)

  • Tautomerism Potential: Possible enol-keto tautomerism involving oxazole nitrogen

Thermal Stability

Benzoxazole derivatives typically exhibit:

  • Decomposition temperatures >200°C

  • Thermal ring-opening reactions above 300°C

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop high-yield routes with minimal purification steps

  • Crystallographic Studies: Determine solid-state structure via X-ray diffraction

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, and excretion properties

  • Structure-Activity Studies: Prepare derivatives with varied substituents

Industrial Collaboration Opportunities

  • Pharmaceutical companies: Antibacterial/antifungal drug development

  • Materials science firms: Advanced polymer synthesis

  • Agricultural chemical sector: Herbicide/pesticide formulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator